1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride
Description
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]butanamide;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10;/h4-7,14H,2-3,8-9H2,1H3,(H,13,15);1H |
InChI Key |
XWKIVAWXKGLLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Detailed Preparation Methodologies
Condensation with Amino Component
- Objective: Form the amino-substituted ketone by nucleophilic substitution of the brominated intermediate with an amine.
- Method:
- Add 4-benzylpyridine or a suitable aminoethylamine to the brominated ketone in methanol or ethanol.
- Heat the mixture under reflux (60-90°C) for 3-6 hours to promote condensation.
- The reaction produces an intermediate pyridinium or amino-substituted ketone salt.
- Notes:
- The solvent volume is adjusted to ensure solubility and adequate reflux temperature.
- The amino component is used in at least equimolar amounts to the brominated ketone.
| Parameter | Condition/Value |
|---|---|
| Amino component | 4-Benzylpyridine or aminoethylamine |
| Solvent | Methanol or ethanol |
| Temperature | Reflux (60-90°C) |
| Reaction time | 3-6 hours |
| Amino component ratio | 1.0-1.2 molar equivalent |
Catalytic Reduction (If Applicable)
- Objective: Reduce intermediate condensation products to the target amino-propanone structure.
- Method:
- Catalytic hydrogenation is performed directly on the condensation mixture.
- Catalysts such as palladium on carbon under hydrogen atmosphere are commonly used.
- Additional solvent may be added to maintain reaction conditions.
- Notes:
- This step is essential when protective groups like benzyl are present and need removal.
- The reaction is monitored until completion, typically within hours.
Formation of Hydrochloride Salt
- The free amine product is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol.
- The salt formation improves compound stability and facilitates isolation by precipitation.
- The reaction is typically conducted at low temperature (0-10°C) to control crystallization.
| Parameter | Condition/Value |
|---|---|
| Acid | Hydrochloric acid (HCl) |
| Solvent | Isopropanol or similar |
| Temperature | 0-10°C |
| pH | Adjusted to ~2 |
| Isolation | Filtration or centrifugation |
Comparative Table of Key Preparation Steps
| Step | Description | Typical Conditions | Purpose |
|---|---|---|---|
| Bromination | Alpha-bromination of 4'-hydroxypropiophenone | Room temp, methanol/ethanol/dioxane, 10-30 min | Introduce reactive bromine for substitution |
| Condensation | Reaction with aminoethylamine or pyridine | Reflux in methanol/ethanol, 3-6 hours | Attach aminoethyl group |
| Catalytic Reduction | Hydrogenation of intermediate (if needed) | Pd/C catalyst, hydrogen atmosphere | Remove protective groups, reduce double bonds |
| Salt Formation | Conversion to hydrochloride salt | HCl in isopropanol, 0-10°C | Stabilize amine, facilitate isolation |
Research Findings and Notes
- The selective bromination step is critical to avoid undesired aromatic ring substitution, which can be controlled by solvent choice and reaction conditions.
- Protective benzylation of the hydroxy group can be employed but may be omitted with optimized bromination conditions.
- Mannich-type reactions using paraformaldehyde, amines, and ketones are a common route for synthesizing amino-propanone derivatives, which may be adapted for this compound.
- Analogous preparation methods for related compounds like bupropion hydrochloride involve bromination, amine substitution, and salt formation, providing a practical framework.
- The hydrochloride salt form enhances compound stability and is typically isolated by crystallization from alcohol solvents.
Summary Table of Preparation Conditions
| Preparation Step | Reagents/Conditions | Key Notes |
|---|---|---|
| Bromination | 4'-Hydroxypropiophenone + Br2, methanol/dioxane, RT | Avoid ring bromination, 10-30 min |
| Amino Substitution | Aminoethylamine or 4-benzylpyridine, reflux in methanol/ethanol | 3-6 hours, equimolar amine |
| Catalytic Reduction | Pd/C, H2 atmosphere, methanol/ethanol | Remove protecting groups if present |
| Hydrochloride Formation | HCl in isopropanol, 0-10°C | Precipitation and isolation |
Chemical Reactions Analysis
Types of Reactions
1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Identification
Chemical Structure:
- Molecular Formula: C12H18ClNO2
- Molecular Weight: 241.73 g/mol
- CAS Number: 52446-65-8
Physical Properties:
- Appearance: Typically presented as a hydrochloride salt, which is soluble in water.
Scientific Research Applications
- Pharmacological Research
-
Anticonvulsant Activity
- Recent studies have highlighted the anticonvulsant properties of similar compounds, suggesting that 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride may also contribute to anticonvulsant activity. The structure-activity relationship (SAR) analysis has shown that modifications to the phenyl ring can enhance the efficacy of related compounds .
- Proteomics Research
- Cosmetic Formulations
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticonvulsant Properties
A study conducted on structurally similar compounds revealed that modifications in the para position of phenyl groups significantly enhanced anticonvulsant activity. The research utilized animal models to assess the efficacy of these compounds, providing insights into how structural variations can lead to improved therapeutic outcomes.
Case Study 2: Proteomics Application
In a recent proteomics study, researchers employed this compound to investigate protein interactions within neuronal cells. The results indicated that the compound effectively modulated specific signaling pathways, highlighting its potential role in neuroprotective strategies.
Mechanism of Action
The mechanism of action of 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs in terms of substituents, molecular properties, and applications.
Table 1: Structural and Pharmacological Comparison of Arylpropanone Derivatives
*Molecular weights calculated based on formula and HCl addition. †Discrepancy noted: Reported molecular weight (184.24 g/mol) conflicts with formula-derived calculation (~259.73 g/mol) .
Structural Analysis
- Phenyl Substituent Diversity: The target compound’s 4-hydroxyphenyl group distinguishes it from analogs like Bupropion (3-chlorophenyl) and Dyclonine (4-butoxyphenyl). Electron-withdrawing vs.
- Amino Substituent Variations: tert-Butylamino (Bupropion): Bulky substituent may hinder metabolism, contributing to its long half-life (~21 hours) . Piperidinyl (Dyclonine): Cyclic amine enhances lipid solubility, favoring local anesthetic action by penetrating neuronal membranes . Azepanyl (Aldi-1): Seven-membered ring structure may confer unique steric effects in ALDH enzyme inhibition .
Pharmacological and Therapeutic Insights
- Bupropion Hydrochloride: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), with minimal serotonergic activity. Approved for depression and smoking cessation due to its ability to reduce nicotine cravings . Contrasts with the target compound’s 4-hydroxyphenylethylamino group, which could interact with catecholamine receptors or metabolic enzymes.
- Aldi Series (ALDH Inhibitors): Aldi-1 to Aldi-4 () were identified as aldehyde dehydrogenase (ALDH) inhibitors, a target in cancer stem cell research.
Dyclonine Hydrochloride :
- Myonal: Used as a muscle relaxant, likely targeting neuromuscular junctions. The 4-methylphenylamino group may contribute to muscarinic or adrenergic receptor interactions .
Molecular Weight and Physicochemical Properties
- Lower molecular weight analogs (e.g., Bupropion, 276.21 g/mol) generally exhibit better oral bioavailability, whereas larger molecules like Dyclonine (325.45 g/mol) may favor topical administration.
- The target compound’s calculated molecular weight (~243 g/mol, assuming C₁₁H₁₅NO₂·HCl) positions it between Bupropion and Dyclonine, suggesting balanced solubility and permeability.
Q & A
Q. What synthetic methodologies are most effective for producing 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via Mannich reactions , using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones (e.g., 4-hydroxyacetophenone). Yields (87–98%) depend on the electronic effects of substituents on the ketone component. For instance, electron-donating groups (e.g., 4′-methoxy) enhance nucleophilicity, while electron-withdrawing groups (e.g., 4′-nitro) may require longer reaction times . Optimization should include controlled temperature (40–60°C) and stoichiometric ratios of amine/ketone components.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy (¹H/¹³C) confirms the presence of the phenethylamino and propanone moieties.
- HPLC (C18 column, UV detection at 254 nm) quantifies purity, with mobile phases like acetonitrile/water (0.1% TFA) resolving polar impurities.
- Mass spectrometry (ESI-MS) validates molecular weight ([M+H]⁺ expected at ~242 g/mol) and detects fragmentation patterns.
Reference standards (e.g., Cayman Chemical’s ≥98% purity protocols) ensure analytical reliability .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies should be conducted in buffered solutions (pH 1–12) at 25°C and 40°C. Hydrolysis is predominant under acidic conditions (pH < 3), cleaving the amino-propanone bond, while alkaline conditions (pH > 10) may induce oxidation of the 4-hydroxyphenyl group. Use accelerated stability testing (ICH guidelines) with LC-MS monitoring to identify degradation products .
Q. What safety precautions are essential during experimental handling?
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.
- Waste disposal : Segregate halogenated byproducts (e.g., from Mannich reactions) and neutralize acidic waste before disposal.
- PPE : Nitrile gloves and lab coats are mandatory; avoid skin contact due to potential irritant properties .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculates charge distribution on the phenethylamino group, predicting nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) models interactions with receptors like serotonin transporters (SERT), highlighting hydrogen bonds between the hydroxyl group and Asp98 residues. Validate with experimental IC₅₀ assays .
Q. What experimental design strategies optimize reaction conditions for scaled synthesis?
Use Box-Behnken or central composite designs to assess variables:
Q. How can impurity profiles be systematically analyzed and mitigated during synthesis?
- LC-MS/MS detects trace impurities (e.g., unreacted acetophenone or N-alkylated byproducts).
- Recrystallization in ethanol/water (7:3 v/v) removes polar impurities.
- Process Analytical Technology (PAT) monitors real-time impurity formation during continuous flow synthesis .
Q. What mechanisms underlie the compound’s bioactivity in neurological or cytotoxic studies?
In cytotoxic assays (e.g., MTT on HeLa cells), the compound’s propanone moiety generates reactive oxygen species (ROS), while the 4-hydroxyphenyl group enhances membrane permeability. Compare IC₅₀ values with structural analogs (e.g., 4′-chloro derivatives) to establish structure-activity relationships (SAR) .
Q. How can contradictory data in receptor-binding assays be resolved?
Contradictions (e.g., varying Ki values across studies) may arise from differences in:
Q. What strategies enhance the compound’s selectivity in multi-target pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
